Product packaging for 5'-Amino-2',5'-dideoxyuridine(Cat. No.:)

5'-Amino-2',5'-dideoxyuridine

Número de catálogo: B8528164
Peso molecular: 227.22 g/mol
Clave InChI: ABYZQSMQSHNEMQ-UHFFFAOYSA-N
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Descripción

5'-Amino-2',5'-dideoxyuridine is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O4 B8528164 5'-Amino-2',5'-dideoxyuridine

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H13N3O4

Peso molecular

227.22 g/mol

Nombre IUPAC

1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)

Clave InChI

ABYZQSMQSHNEMQ-UHFFFAOYSA-N

SMILES canónico

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O

Origen del producto

United States

Classification and Structural Characteristics Within the Nucleoside Analog Family

5'-Amino-2',5'-dideoxyuridine is a synthetic compound classified within the large family of nucleoside analogs. scilit.comnih.govnih.gov Specifically, it is categorized as a modified pyrimidine (B1678525) nucleoside. biosynth.com Structurally, it is an analog of the naturally occurring nucleoside 2'-deoxyuridine, with two key modifications to the sugar moiety. evitachem.comontosight.ai The first is the absence of a hydroxyl group at the 2' position of the deoxyribose sugar, a characteristic of dideoxynucleosides. The second, and most defining feature, is the replacement of the 5'-hydroxyl group with a primary amino group (-NH2). biosynth.comnih.gov This 5'-amino modification imparts a notable increase in chemical reactivity to the molecule, which is a key factor in its various research applications. nih.gov

The core structure consists of a uracil (B121893) base linked via a β-N1-glycosidic bond to a 2',5'-dideoxyribose sugar. The presence of the amino group at the 5'-position distinguishes it from its parent compound, 2',5'-dideoxyuridine (B1594094), and from the natural nucleoside, thymidine (B127349), with which it is roughly isosteric. acs.org

Interactive Data Table: Structural and Chemical Properties

PropertyValueSource
IUPAC Name1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H13N3O4 biosynth.com
Molecular Weight227.22 g/mol biosynth.com
Canonical SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CN)O
InChI KeyABYZQSMQSHNEMQ-SHYZEUOFSA-N
ClassificationNucleoside Analog, Pyrimidine Nucleoside, Dideoxyuridine scilit.combiosynth.com

Historical Evolution of Amino Modified Nucleoside Research

The field of nucleoside analog research has a rich history, driven by the quest for therapeutic agents, particularly in antiviral and anticancer therapies. scilit.commdpi.com The initial exploration of nucleoside modifications dates back to the mid-20th century. oup.com A pivotal concept that emerged was the "chain terminator" hypothesis, which proposed that modifying the sugar moiety of a nucleoside, for instance by removing the 3'-hydroxyl group, could halt the extension of a growing DNA chain during replication. nih.gov This led to the development of 2',3'-dideoxy nucleosides, which became a cornerstone of early HIV therapy. nih.gov

Research into amino-modified nucleosides represents a specific branch of this broader effort. The synthesis of 5'-amino-5'-deoxyuridine (B1248457) and 5'-amino-5'-deoxythymidine (B1215968) was reported in the early 1960s. acs.org Subsequent studies in the 1970s explored the synthesis and biological activities of other amino-modified nucleosides, such as 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine. nih.govosti.gov These early investigations laid the groundwork for understanding how the introduction of an amino group at various positions on the nucleoside scaffold could influence biological activity. While initial interest was often focused on therapeutic potential, the unique chemical properties conferred by the amino group, particularly at the 5' position, later opened up new avenues for their use as research tools in molecular biology. nih.govnih.gov The development of synthetic methods to produce these analogs in high yields, such as those involving tosylation, azide (B81097) exchange, and the Staudinger reaction, has been crucial for their accessibility and widespread use in research. nih.gov

Fundamental Significance of 5 Amino 2 ,5 Dideoxyuridine As a Research Compound

Synthetic Routes and Optimization

The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and considerations. These routes often involve multiple steps and have been optimized for both laboratory and larger-scale production.

Multi-Step Synthesis Procedures

A common strategy for the synthesis of this compound involves the conversion of a precursor nucleoside. One established method begins with a readily available starting material, which undergoes a series of chemical transformations to introduce the amino group at the 5'-position. nih.govumich.edu

A frequently employed multi-step synthesis involves the following key transformations: nih.govumich.edumdpi.com

Protection of Functional Groups: To ensure regioselectivity, the reactive groups on the sugar and base moieties of the starting nucleoside are often protected.

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is typically converted into a good leaving group, such as a tosylate. umich.edu

Nucleophilic Substitution with Azide (B81097): The activated 5'-position is then subjected to nucleophilic substitution with an azide source, such as sodium azide, to form a 5'-azido intermediate. nih.govumich.edu

Reduction of the Azido Group: The 5'-azido group is subsequently reduced to the desired 5'-amino group. The Staudinger reaction, using reagents like triphenylphosphine (B44618) followed by hydrolysis, is a widely used method for this conversion. nih.govumich.eduresearchgate.net

Deprotection: Finally, any protecting groups are removed to yield the target compound, this compound.

An alternative one-step reaction for the conversion of the 5'-hydroxyl group to a 5'-azido group utilizes carbon tetrabromide, triphenylphosphine, and lithium azide for pyrimidine (B1678525) nucleosides. umich.edu

Another synthetic approach involves the use of 5'-(Bromoacetamido)-2',5'-dideoxyuridine as a precursor. nih.gov

Large-Scale Synthesis Techniques

The demand for significant quantities of this compound and its analogs has spurred the development of large-scale synthesis methods. A notable procedure has been developed for the synthesis of 5'-amino analogs of various nucleosides, including 5-halo-5'-amino-2',5'-dideoxyuridine derivatives, in good yield. nih.govosti.gov This method is described as straightforward and utilizes readily available starting materials like 5-halo-2'-deoxyuridines. nih.gov The process is designed to be scalable, allowing for the production of larger quantities of these compounds. osti.gov

Enzymatic Polymerization Considerations in Synthesis

The synthesis of the 5'-N-triphosphate derivative of this compound is crucial for its application in enzymatic polymerization reactions. A high-yield conversion of the 5'-amino-2',5'-dideoxynucleoside to its corresponding 5'-N-triphosphate can be achieved by reacting it with trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris). nih.govnih.gov This method has been successfully applied to various 5'-amino-2',5'-dideoxynucleosides. nih.govnih.gov

The resulting this compound-5'-N-triphosphate has been shown to be a substrate for DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I. nih.govnih.gov This allows for its efficient incorporation into DNA strands, replacing its natural counterpart, deoxythymidine triphosphate. nih.govnih.gov

Derivatization Strategies and Analogs of this compound

The primary amino group at the 5'-position of this compound serves as a versatile handle for a wide array of chemical modifications. These derivatization strategies have led to the synthesis of a diverse library of analogs with modified properties.

Halogenated and Alkyl-Substituted Analogs

A significant class of analogs includes those with substitutions at the 5-position of the pyrimidine ring.

Halogenated Analogs: A variety of 5-halo-5'-amino-2',5'-dideoxyuridine analogs have been synthesized, including 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo- derivatives. nih.govosti.gov The synthesis of these compounds often starts from the corresponding 5-halo-2'-deoxyuridine. nih.gov

Alkyl-Substituted Analogs: The synthesis of 5-alkyl-substituted derivatives has also been explored. For example, 5'-Amino-2',5'-dideoxy-5-methyluridine is a known compound. google.com

The table below summarizes some of the synthesized halogenated and alkyl-substituted analogs.

Substitution at 5-position Compound Name Reference
Fluoro5-Fluoro-5'-amino-2',5'-dideoxyuridine nih.gov
Chloro5-Chloro-5'-amino-2',5'-dideoxyuridine nih.gov
Bromo5-Bromo-5'-amino-2',5'-dideoxyuridine nih.gov
Iodo5-Iodo-5'-amino-2',5'-dideoxyuridine nih.gov
Methyl5'-Amino-2',5'-dideoxy-5-methyluridine google.com

N-Acyl, N-Sulfonyl, and Aminoacyl Modifications

The 5'-amino group is readily acylated to form N-acyl, N-sulfonyl, and aminoacyl derivatives.

N-Acyl Modifications: 5'-(Bromoacetamido)-2',5'-dideoxyuridine and its 5-substituted derivatives have been synthesized. nih.gov Other N-acyl derivatives include those with 2-bromopropionamido and iodoacetamido groups at the 5'-position. nih.gov

N-Sulfonyl Modifications: An example of an N-sulfonyl derivative is the 4-(fluorosulfonyl)benzamido-substituted compound at the 5'-position. nih.gov

Aminoacyl Modifications: The coupling of amino acids to the 5'-amino group has been achieved to create aminoacyl derivatives. For instance, 5'-N-(L-alanyl)amino-2',5'-dideoxyuridine has been synthesized. google.com The synthesis typically involves the reaction of this compound with a protected amino acid, followed by deprotection. google.com Dipeptide analogues have also been attached to the 5'-amino group of 5'-amino-5'-deoxyuridine (B1248457). researchgate.net

The table below provides examples of these modifications.

Modification Type Derivative Name Reference
N-Acyl5'-(Bromoacetamido)-2',5'-dideoxyuridine nih.gov
N-Acyl5'-(Iodoacetamido)-2',5'-dideoxyuridine nih.gov
N-Sulfonyl5'-(4-Fluorosulfonyl)benzamido-2',5'-dideoxyuridine nih.gov
Aminoacyl5'-N-(L-alanyl)amino-2',5'-dideoxyuridine google.com

Synthesis of Photoactivatable and Labeled Nucleotide Analogs

The strategic placement of a primary amino group at the 5'-position of 2',5'-dideoxyuridine (B1594094) provides a key advantage for the introduction of various functionalities, including photoactivatable groups and labels for detection. This has led to the development of valuable tools for studying biological processes.

5'-N-Triphosphate Analogs

A crucial step in the application of nucleoside analogs in molecular biology is their conversion to the corresponding 5'-triphosphates, which can then be incorporated into nucleic acids by polymerases. The synthesis of 5'-amino-2',5'-dideoxy-5'-N-triphosphate analogs has been a significant area of research.

A common and efficient method for the synthesis of 5'-amino-2',5'-dideoxynucleoside 5'-N-triphosphates involves a two-step process. First, the parent 2'-deoxynucleoside is converted to its 5'-azido-2',5'-dideoxy intermediate. This is typically achieved through tosylation of the 5'-hydroxyl group followed by azide displacement. The subsequent reduction of the 5'-azido group to a primary amine is often accomplished using the Staudinger reaction, which involves treatment with triphenylphosphine (Ph₃P) followed by hydrolysis. nih.gov

Once the 5'-amino-2',5'-dideoxynucleoside is obtained, it is converted to its 5'-N-triphosphate. A high-yield method for this conversion utilizes a reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris). nih.govnih.gov This one-step phosphorylation is notable for its efficiency and applicability to a range of 5'-amino-2',5'-dideoxynucleosides. nih.govresearchgate.net These 5'-N-triphosphate analogs have been shown to be substrates for DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I, allowing for their incorporation into DNA strands. nih.gov The resulting phosphoramidate (B1195095) linkage within the DNA backbone can be specifically cleaved under mild acidic conditions, a property that has been explored for DNA sequencing applications. nih.govnih.gov

Starting MaterialKey ReagentsProductReference
5'-Azido-2',5'-dideoxyuridine1. Ph₃P, Pyridine2. NH₄OHThis compound nih.gov
This compoundTrisodium trimetaphosphate, TrisThis compound-5'-N-triphosphate nih.govresearchgate.net
5-Iodo-2'-deoxyuridine1. Liquid NH₃2. POCl₃, Tributylammonium pyrophosphate5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate globalauthorid.com
Fluorescent and Radiometric Conjugates

The reactive 5'-amino group of this compound is an ideal site for the attachment of fluorescent dyes and radioisotopes, creating powerful probes for various biological assays.

Fluorescent Conjugates: The synthesis of fluorescently labeled this compound analogs often involves the coupling of the 5'-amino group with an activated fluorescent dye. For instance, N-hydroxysuccinimide (NHS) esters of fluorophores can react with the primary amine to form a stable amide bond. wikipedia.org A variety of fluorescent moieties, such as coumarins and the chromophore of Green Fluorescent Protein (GFP), have been conjugated to uridine (B1682114) derivatives. biopolymers.org.uadavidpublisher.com While many strategies focus on modifying the C5 position of the uracil (B121893) base, the 5'-amino group provides an alternative and efficient route for labeling. wikipedia.orgdavidpublisher.com The development of a fluorescent ribonucleoside alphabet, including analogs of uridine, demonstrates the potential for creating emissive probes that are structurally similar to their natural counterparts. acs.org

Radiometric Conjugates: Radiolabeling of this compound can be achieved by incorporating a radioisotope. A notable example is the synthesis of 5-iodo-5'-amino-2',5'-dideoxyuridine, where the iodine atom can be a radioactive isotope such as ¹²⁵I. globalauthorid.com This compound has been synthesized and its triphosphate derivative prepared, providing a tool for tracking its incorporation into DNA. globalauthorid.com Carbon-14 is another important radioisotope for labeling organic molecules due to its long half-life and the ability to place the label in metabolically stable positions. contractpharma.comalmacgroup.comopenmedscience.com The synthesis of ¹⁴C-labeled nucleoside analogs typically involves introducing a ¹⁴C-labeled precursor at a suitable stage in the synthetic route. nih.gov

Label TypeLabeling StrategyExample ConjugateReference
FluorescentCoupling of 5'-amino group with NHS-ester of a fluorophore5'-(Fluorophore)-amido-2',5'-dideoxyuridine wikipedia.org
FluorescentConjugation of a GFP chromophore analog to a uridine derivativedU-HBI conjugate davidpublisher.com
RadiometricIncorporation of ¹²⁵I5-[¹²⁵I]Iodo-5'-amino-2',5'-dideoxyuridine globalauthorid.com
RadiometricIncorporation of ¹⁴C[¹⁴C]-labeled nucleoside analog contractpharma.comnih.gov

Synthesis of Related Pyrimidine and Purine (B94841) 5'-Amino-Dideoxynucleosides

The synthetic strategies developed for this compound have been successfully extended to other pyrimidine and purine nucleosides, yielding a family of 5'-amino-2',5'-dideoxy analogs.

The general synthetic pathway involves the conversion of the respective naturally occurring 2'-deoxynucleosides (adenosine, guanosine, and cytidine) to their 5'-azido-2',5'-dideoxy intermediates, followed by reduction to the 5'-amino compounds. nih.govnih.gov For purine nucleosides like adenosine (B11128) and guanosine, and for cytidine, protection of the exocyclic amino groups on the base is often necessary before the 5'-hydroxyl group is modified. mdpi.com After the synthesis of the 5'-azido derivative, the protecting groups are removed, and the azide is reduced to the amine. nih.gov

These 5'-amino-2',5'-dideoxypyrimidine and -purine nucleosides can then be converted to their 5'-N-triphosphates using the trimetaphosphate method, similar to the uridine analog. nih.gov The availability of a panel of these modified nucleosides has been instrumental in developing new tools for genomics and molecular biology. nih.govresearchgate.net

Nucleoside BaseSynthetic ApproachKey IntermediatesReference
Cytidine1. Benzoylation of exocyclic amine2. Synthesis of 5'-azido derivative3. Deprotection4. Staudinger reduction5'-Azido-N⁴-benzoyl-2',5'-dideoxycytidine nih.gov
Adenosine1. Synthesis of 5'-azido-2',5'-dideoxyadenosine2. Staudinger reduction5'-Azido-2',5'-dideoxyadenosine nih.gov
Guanosine1. Synthesis of 5'-azido-2',5'-dideoxyguanosine2. Staudinger reduction5'-Azido-2',5'-dideoxyguanosine nih.gov
Thymidine (B127349)1. Synthesis of 5'-azido-5'-deoxythymidine2. Staudinger reduction5'-Azido-5'-deoxythymidine nih.gov

Structure Activity Relationships Sar and Conformational Dynamics of 5 Amino 2 ,5 Dideoxyuridine Analogs

Correlation of Structural Modifications with Biochemical Potency

The biological efficacy of 5'-Amino-2',5'-dideoxyuridine analogs is intricately linked to their chemical structure. Substitutions at various positions on the pyrimidine (B1678525) base and the deoxyribose sugar ring can dramatically alter the molecule's interaction with enzymes, thereby modulating its biochemical potency.

Effects of 3'-Position Substitutions on Biochemical Activity

Substitutions at the 3'-position of the sugar moiety also have a pronounced effect on the biochemical activity of these nucleoside analogs. The introduction of an amino group at this position can significantly alter the compound's potency. For example, when compared to 5'-AdThd, the 3'-amino derivative, 3'-amino-3'-deoxythymidine, was found to be a much less potent antagonist of thymidine (B127349) kinase feedback inhibition, though it was still efficacious. nih.gov

In a study of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) analogs, the 3'-amino derivative (3'-NH2-BV-dUrd) was found to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) replication. nih.gov This compound was preferentially phosphorylated by the HSV-1-induced thymidine kinase, with a Ki of 1.9 µM, compared to a Ki of over 200 µM for the cellular thymidine kinase. nih.gov The resulting 5'-triphosphate of the 3'-amino analog was a potent inhibitor of HSV-1 DNA polymerase, with a Ki value of 0.13 µM. nih.gov This demonstrates that modifications at the 3'-position are critical for both enzyme recognition and subsequent inhibitory activity.

Inhibitory Constants (Ki) of 3'-NH2-BV-dUTP against Viral and Cellular Enzymes
EnzymeKi (µM)Reference
HSV-1 Thymidine Kinase1.9 nih.gov
Cellular Thymidine Kinase>200 nih.gov
HSV-1 DNA Polymerase0.13 nih.gov
Cellular DNA Polymerase α0.10 nih.gov

Conformational Analysis and its Biological Implications

The three-dimensional structure of this compound analogs is not static. The flexibility of the furanose ring and the rotation around the glycosidic bond give rise to different conformations that can have significant biological implications. The preferred conformation can influence how the analog fits into the active or regulatory site of an enzyme.

Sugar Pucker Conformations (e.g., furanose ring dynamics)

The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations, known as N-type (C3'-endo) and S-type (C2'-endo). The nature of the substituent at the 3'-position has a strong influence on this equilibrium. For instance, ¹H NMR analysis has shown that introducing an electron-donating group, such as an amino group (-NH2) at the 3'-position, increases the population of the N-type conformation. researchgate.netnih.gov Conversely, substitution with a highly electronegative fluorine atom strongly favors the S-type conformation. researchgate.netnih.gov This conformational preference can be critical for the proper orientation of the 5'- and 3'-substituents, which in turn affects the molecule's ability to interact with target enzymes like polymerases or kinases. Theoretical studies on various nucleoside analogs have also highlighted the preference for C2'-endo or C3'-endo puckering depending on the specific modifications to the sugar-base components. acs.org

Influence of 3'-Substituent on Sugar Pucker Conformation
3'-SubstituentPredominant Sugar PuckerReference
-NH2 (Amino)N-type (C3'-endo) researchgate.netnih.gov
-F (Fluoro)S-type (C2'-endo) researchgate.netnih.gov
-N3 (Azido)S-type (C2'-endo) researchgate.netnih.gov

Glycosidic Bond Rotational Isomers (e.g., syn/anti preferences)

The orientation of the pyrimidine base relative to the sugar ring is defined by the torsion angle around the N-glycosidic bond (C1'-N1). This rotation leads to two main conformational isomers: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from it. researchgate.net For most pyrimidine nucleosides, the anti conformation is generally favored due to reduced steric hindrance between the C2-carbonyl group of the uracil (B121893) base and the sugar ring. researchgate.net However, the specific substituents on both the base and the sugar can influence this preference. While specific experimental data on the syn/anti equilibrium for this compound is not extensively detailed in the provided context, computational studies on similar nucleoside analogs indicate that the anti conformation is typically the more stable ground state. acs.org The syn conformation can be stabilized by specific interactions, such as an intramolecular hydrogen bond between the base and the 5'-substituent, but this often results in a higher energy state compared to the anti conformer. acs.org The glycosidic bond orientation is a crucial factor for molecular recognition by enzymes, as the active sites are stereospecific and typically accommodate one conformer over the other.

Zwitterionic Character and its Structural Role

Research has demonstrated that the incorporation of these zwitterionic residues can induce structural perturbations, most notably DNA bending. nih.govnih.gov The altered electrophoretic mobility of oligonucleotides containing C5-amino-modified 2'-deoxyuridines in polyacrylamide gel electrophoresis (PAGE) serves as evidence for this structural change. nih.govresearchgate.net Specifically, a reduced mobility is observed, which is indicative of a non-linear structure. nih.gov

Molecular modeling and methylation inhibition studies have provided deeper insights into the specific conformational preferences that arise from this zwitterionic state. nih.gov Studies on analogs such as 5-(6-aminohexyl)-2'-deoxyuridine (B14242542) and 5-(3-aminopropyl)-2'-deoxyuridine indicate that the positively charged ω-aminoalkyl side chain does not associate with the anionic phosphate (B84403) backbone. nih.gov Instead, it preferentially adopts a conformation that directs it toward the adjacent 3'-base in the sequence. nih.gov This orientational preference is attributed to a combination of stabilizing electrostatic interactions with electronegative atoms on the 3'-side and unfavorable steric interactions with the 5'-base and the sugar-phosphate backbone. nih.gov The localization of these tethered ammonium (B1175870) ions within the major groove of the DNA duplex is thought to be the direct cause of the observed DNA bending. nih.gov

The zwitterionic nature of these analogs is a key design principle in modifying nucleic acids, with the resulting structural changes impacting their potential applications. nih.govgoogle.com The ability to introduce a positive charge at a specific location without neutralizing the entire backbone allows for fine-tuning of oligonucleotide structure and properties. mpg.demdpi.com

Table 1: Influence of Zwitterionic Character on the Structure of this compound Analogs

Analog Observation Method of Analysis
5-(ω-aminoalkyl)-2'-deoxypyrimidines Induces bending in the DNA structure. nih.govnih.gov Aberrant gel mobility in Polyacrylamide Gel Electrophoresis (PAGE). nih.govnih.gov
5-(6-aminohexyl)-2'-deoxyuridine The ω-aminoalkyl side chain shows a conformational preference towards the 3'-base. nih.gov Molecular modeling (including grid searches, energy minimizations, and simulated annealing molecular dynamics). nih.gov
5-(3-aminopropyl)-2'-deoxyuridine The ω-aminoalkyl side chain shows a conformational preference towards the 3'-base. nih.gov Inhibition patterns of DNA methylation and molecular modeling. nih.gov
C5-amino-modified 2′-deoxyuridines Exhibits reduced electrophoretic mobility at a pH below 8. nih.gov Polyacrylamide Gel Electrophoresis (PAGE). nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-(ω-aminoalkyl)-2'-deoxypyrimidines
5-(6-aminohexyl)-2'-deoxyuridine
5-(3-aminopropyl)-2'-deoxyuridine
C5-amino-modified 2′-deoxyuridines

Applications of 5 Amino 2 ,5 Dideoxyuridine As a High Resolution Molecular Probe

Genomic Research Applications

5'-Amino-2',5'-dideoxyuridine and its triphosphate form (NH2-dUTP) have proven to be versatile for interrogating nucleic acid structure and function. The increased reactivity of the 5'-amino group compared to the 5'-hydroxyl group makes it a prime target for chemical modifications, enabling a range of applications from DNA labeling to sequencing and microarray analysis. nih.gov

DNA Labeling Techniques (e.g., PCR incorporation, fluorescent/radioactive tagging)

The enzymatic incorporation of modified nucleotides is a cornerstone of modern DNA labeling techniques. This compound, in its triphosphate form, can be efficiently incorporated into DNA by various DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and Taq DNA polymerase. nih.govnih.gov This allows for the site-specific introduction of a reactive amino group into a DNA strand during processes like Polymerase Chain Reaction (PCR). interchim.fr

Once incorporated, the primary amine serves as a chemical handle for the attachment of reporter molecules such as fluorescent dyes or radioactive isotopes. interchim.frnih.gov This two-step labeling process, where the amino-modified nucleotide is first incorporated and then coupled to a dye, is often more economical and can lead to higher and more consistent labeling densities compared to the direct incorporation of bulky dye-labeled nucleotides. interchim.frthermofisher.com The resulting labeled DNA is suitable for a wide array of applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. nih.gov

Labeling TechniqueDescriptionKey Advantage of this compound
PCR Incorporation The triphosphate of this compound is used as a substrate for DNA polymerase during PCR, introducing the modification throughout the amplified DNA.Efficient incorporation by common DNA polymerases. nih.govnih.gov
Fluorescent Tagging The incorporated 5'-amino group is chemically coupled to an amine-reactive fluorescent dye.Provides a specific site for dye attachment, allowing for high-density, uniform labeling. interchim.frthermofisher.com
Radioactive Tagging The 5'-amino group can be modified to attach a radioactive label for detection by autoradiography.Enables sensitive detection in various blotting and hybridization techniques.

Nucleic Acid Sequencing Methodologies (e.g., extension-cleavage procedures)

A significant application of this compound is in novel nucleic acid sequencing methods based on an extension-cleavage procedure. nih.gov When its triphosphate analog is incorporated into a growing DNA chain by a DNA polymerase, it creates a phosphoramidate (B1195095) bond instead of the typical phosphodiester bond. nih.govresearchgate.net This phosphoramidate linkage is susceptible to cleavage under mild acidic conditions, which leaves the natural phosphodiester backbone of the DNA intact. researchgate.net

This property allows for the generation of a sequence-specific ladder of DNA fragments. nih.gov After the polymerase extension reaction incorporates the 5'-amino-modified nucleotide at specific positions, a simple treatment with dilute acid cleaves the DNA at those sites. nih.gov The resulting fragments can then be separated by gel electrophoresis to determine the DNA sequence. A key advantage of this method is that the cleavage is performed after the enzymatic reaction, allowing for potential manipulation or purification of the full-length modified DNA before sequencing. nih.gov

DNA Microarray Fabrication and Analysis

In the field of DNA microarrays, 5'-amino-modified oligonucleotides are crucial for the fabrication of high-quality arrays. The terminal 5'-amino group provides a reactive site for the covalent attachment of the DNA probes to chemically activated microarray surfaces, such as those coated with aldehydes or epoxides. nih.govyoutube.com This chemical bonding ensures the stable and oriented immobilization of the probes. nih.gov

Research has shown that using primers with multiple 5'-amino modifications can significantly enhance the sensitivity of microarray analyses. sinica.edu.twnih.gov By designing primers with multiple amino groups at the 5' end, a greater number of fluorescent dye molecules can be attached to the resulting cDNA probes during reverse transcription. sinica.edu.tw This leads to amplified signal intensity upon hybridization to the microarray, allowing for the use of smaller amounts of starting RNA (5 µg or less) without the need for amplification steps that can introduce bias. nih.govresearchgate.net The inclusion of spacers between the amino-modifiers can further prevent fluorescence quenching and improve signal resolution. sinica.edu.tw

Investigation of Protein-Nucleic Acid Interactions

Understanding the intricate interactions between proteins and nucleic acids is fundamental to deciphering cellular processes. This compound has been adapted for use in sophisticated techniques aimed at mapping these interactions at high resolution.

High-Resolution DNA Footprinting Assays

DNA footprinting is a powerful technique used to identify the specific binding sites of proteins on a DNA molecule. nih.gov 5-Amino-2'-deoxyuridine (a related compound) has been successfully used as a novel probe for high-resolution footprinting. nih.gov Its triphosphate form is incorporated into DNA by Taq DNA polymerase. nih.govfigshare.com The modified DNA can then be subjected to a chemical reaction, for example with permanganate, that is selective for the analogue. nih.gov When a protein is bound to the DNA, it protects the underlying modified bases from the chemical cleavage, creating a "footprint" that can be visualized on a sequencing gel. researchgate.net

This approach offers high sensitivity and resolution for mapping protein-DNA contacts. nih.govresearchgate.net The 5-amino-dU analog has been shown to perform similarly to other analogs like 5-hydroxy-dU but is incorporated more readily by DNA polymerases, making it a more efficient probe for these interference footprinting assays. nih.gov Hydroxyl radical footprinting is another high-resolution method where hydroxyl radicals, which are small and highly reactive, are used to cleave the DNA backbone. nih.govmdpi.com Regions of DNA bound by proteins are protected from cleavage. researchgate.net The use of specifically modified nucleosides can enhance the precision of these footprinting techniques.

Photoaffinity Labeling of DNA Binding Proteins

Photoaffinity labeling is a powerful method to identify and map the binding sites of DNA-binding proteins. nih.gov This technique involves a photoreactive group that, upon activation with light, forms a covalent bond with nearby molecules. nih.gov While direct studies detailing the use of this compound in photoaffinity labeling are not prominent, the principle of incorporating modified nucleotides makes it a suitable candidate for such applications.

Despite a comprehensive search for scientific literature, no specific studies detailing the application of This compound as a high-resolution molecular probe for the study of DNA binding agent specificity could be located. Research in this area appears to focus on related but distinct compounds, or different applications of this specific molecule.

Consequently, the requested article section "5.2.3. Study of DNA Binding Agent Specificity" cannot be generated with the required detailed research findings and data tables, as the foundational information is not available in the public scientific domain based on the conducted searches.

Preclinical Mechanistic Investigations of 5 Amino 2 ,5 Dideoxyuridine and Its Analogs

Cellular and Subcellular Metabolism Studies

The metabolic fate of 5'-Amino-2',5'-dideoxyuridine and its analogs, particularly the 5-iodo derivative (AIdUrd), is a critical determinant of their antiviral activity. Studies have focused on how these compounds are processed within cells, specifically in virus-infected versus uninfected host cells.

Intracellular Nucleotide Pool Formation and Accumulation

A key feature of the metabolism of AIdUrd is its selective phosphorylation in virus-infected cells. In uninfected murine, simian, or human cells, AIdUrd shows virtually no association with the cells, and consequently, does not contribute to the intracellular nucleotide pools. nih.gov

In stark contrast, upon infection with Herpes Simplex Virus Type 1 (HSV-1), there is a significant uptake and metabolism of AIdUrd. nih.gov The primary intracellular metabolite identified is the 5'-triphosphate of AIdUrd (AIdUTP). nih.gov This selective accumulation within infected cells is a cornerstone of the compound's targeted antiviral effect, as the active form of the drug is preferentially generated in the presence of the virus. This minimizes effects on uninfected host cells and contributes to a favorable selectivity profile.

The accumulation of the phosphorylated metabolites of related nucleoside analogs, such as iododeoxyuridine (IdUrd), can be further enhanced by compounds like 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd). In cell-free extracts and intact cells, 5'-AdThd has been shown to increase the steady-state levels of phosphorylated IdUrd metabolites by antagonizing the feedback inhibition of thymidine (B127349) kinase. nih.gov This suggests that the regulation of intracellular nucleotide pools is a complex process that can be modulated to potentially enhance the activity of antiviral nucleosides.

Enzymatic Conversion and Degradation Pathways in Model Systems

The conversion of this compound analogs to their active triphosphate form is a crucial step in their mechanism of action and is primarily mediated by virus-encoded enzymes. The selectivity of these compounds often resides in their preferential phosphorylation by viral thymidine kinase (TK) over cellular TK. portlandpress.com For instance, the 3'-amino analog of (E)-5-(2-bromovinyl)-2'-deoxyuridine is preferentially phosphorylated by the HSV-1-induced thymidine kinase. portlandpress.com This initial phosphorylation to the monophosphate is followed by subsequent phosphorylations by other kinases to yield the diphosphate (B83284) and ultimately the active triphosphate form.

The degradation of these nucleoside analogs and their phosphorylated metabolites can occur through several pathways. The triphosphate form of AIdUrd, AIdUTP, which contains a phosphoramidate (B1195095) bond, is stable in alkaline solutions but undergoes degradation in acidic conditions (below pH 8). nih.gov This degradation occurs via a phosphorylysis reaction, yielding the parent nucleoside, AIdUrd, and trimetaphosphate. nih.gov The stability of AIdUTP is somewhat increased by the presence of magnesium ions. nih.gov

Mechanistic Studies of Antiviral Activities in Cellular Models

The antiviral activity of this compound and its analogs has been primarily investigated in cellular models of herpesvirus infections. These studies have elucidated the mechanisms by which these compounds inhibit viral replication and interfere with viral-specific processes.

Inhibition of Viral Replication in Specific Virus-Infected Cells (e.g., Varicella-Zoster Virus, Herpes Simplex Virus Type 1)

The 5-iodo analog of this compound, commonly referred to as AIU, has demonstrated notable activity against Varicella-Zoster Virus (VZV). In vitro studies have shown that AIU can significantly reduce the formation of plaques by VZV-infected cells and cell-free VZV. This inhibition is dose-dependent, with concentrations ranging from 10 to 800 μM leading to a plaque reduction of approximately 30% to 95%. nih.govnih.govnih.gov In addition to reducing the number of plaques, AIU also leads to a reduction in the size of the plaques that do form. nih.govnih.gov

Against Herpes Simplex Virus Type 1 (HSV-1), a significantly higher concentration of 5-iodo-5'-amino-2',5'-dideoxyuridine is required to achieve a similar level of antiviral activity as 5-iodo-2'-deoxyuridine. portlandpress.com However, the inhibitory effects of these two compounds are comparable when evaluated based on the extent of their incorporation into the viral DNA in place of thymidine. portlandpress.com The antiviral activity of a related compound, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, has been shown to be potent and selective against HSV-1 and VZV. portlandpress.com

Antiviral Activity of this compound Analogs

CompoundVirusCell LineActivity MetricResultReference
5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU)Varicella-Zoster Virus (VZV)Human Diploid Embryo FibroblastPlaque Reduction30-95% inhibition at 10-800 μM nih.govnih.gov
5-Iodo-5'-amino-2',5'-dideoxyuridineHerpes Simplex Virus Type 1 (HSV-1)-Comparative Antiviral ActivityRequires ~100x higher concentration than 5-iodo-2'-deoxyuridine for similar activity portlandpress.com
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)-Antiviral PotencyPotent and selective inhibitor portlandpress.com
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridineVaricella-Zoster Virus (VZV)-Antiviral PotencyPotent and selective inhibitor portlandpress.com

Selective Interference with Viral-Specific Functions

The selective antiviral activity of this compound analogs stems from their ability to specifically interfere with viral processes, primarily through the action of their 5'-triphosphate metabolites. A critical aspect of this selectivity is the preferential phosphorylation of the parent nucleoside by virus-encoded thymidine kinases. portlandpress.com This ensures that the active form of the drug is concentrated in infected cells.

Once converted to its triphosphate form, 5-iodo-5'-amino-2',5'-dideoxyuridine triphosphate (AIdUTP) is incorporated into the growing viral DNA chain. nih.govportlandpress.com The presence of the phosphoramidate (P-N) bond, which replaces the standard phosphodiester bond, introduces instability into the viral DNA. nih.govportlandpress.com This leads to the dose-dependent formation of single- and, to a lesser extent, double-stranded breaks in the viral DNA. portlandpress.com

In addition to its effects after incorporation into DNA, AIdUTP also exhibits inhibitory activity against key viral enzymes. Studies with E. coli thymidine kinase, which serves as a model for viral thymidine kinases, have shown that AIdUTP is a potent allosteric inhibitor. nih.gov It is approximately 60-fold more potent than thymidine triphosphate (TTP) at inhibiting the enzyme. nih.gov This inhibition of thymidine kinase can further disrupt the synthesis of viral DNA by depleting the pool of natural nucleotides required for replication. The 5'-triphosphate of the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine has been shown to inhibit HSV-1 DNA polymerase. portlandpress.com

Mechanistic Studies in In Vitro and Ex Vivo Tissue Systems

While much of the mechanistic work on this compound and its analogs has been conducted in traditional 2D cell culture models, the use of more complex in vitro and ex vivo tissue systems offers the potential for a deeper understanding of their antiviral activity in a more physiologically relevant context.

Organotypic raft cultures, which allow for the three-dimensional growth and differentiation of epithelial cells, provide a valuable tool for studying viruses that target these tissues, such as herpesviruses. nih.gov These models can recapitulate the viral life cycle, including virus production and the formation of virus-induced lesions, more accurately than monolayer cultures. nih.gov Although specific studies on this compound in organotypic raft cultures are not extensively documented, this system would be ideal for investigating the compound's ability to inhibit viral spread and pathogenesis in a stratified epithelium.

Similarly, ex vivo skin models, which utilize sections of human or animal skin maintained in culture, offer a platform to study the initial stages of viral infection and the efficacy of topically applied antiviral agents. medrxiv.orgjddonline.com These models preserve the complex architecture of the skin and the presence of various cell types, providing a more realistic environment for assessing antiviral drug penetration, metabolism, and efficacy. Investigating this compound and its analogs in such models could provide crucial insights into their potential for treating cutaneous viral infections.

The use of these advanced tissue models would allow for a more comprehensive evaluation of the mechanistic aspects of this compound's antiviral activity, bridging the gap between traditional in vitro studies and in vivo animal models.

Nucleic Acid Incorporation in Normal and Diseased Tissues (e.g., xenografts, tissue extracts)

The incorporation of this compound and its analogs into DNA is a critical aspect of their biological activity. As a thymidine analog, its triphosphate form can be recognized by DNA polymerases and integrated into the growing DNA chain.

Research has demonstrated that 5'-amino-2'-deoxyuridine 5'-triphosphate serves as a substrate for Taq DNA polymerase, indicating its potential for enzymatic incorporation into DNA. nih.gov Furthermore, the broader class of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotide analogs, including the uridine (B1682114) analog, can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. nih.gov This suggests a general mechanism whereby these analogs can be integrated into genetic material.

Studies involving an analog, 5'-amino-5'-deoxythymidine (5'-AdThd), have provided valuable insights into the differential incorporation in normal versus cancerous tissues. An in vivo study examined the ability of 5'-AdThd to modulate the incorporation of 5-iododeoxyuridine (IdUrd), another thymidine analog, into the DNA of human colon cancer xenografts and normal mouse tissues. The co-administration of 5'-AdThd with IdUrd led to an increased incorporation of IdUrd into the DNA of proliferating normal tissues, such as bone marrow and intestine. In contrast, the effect on human colon cancer xenografts was dependent on the specific cell line. A significant increase in IdUrd incorporation was observed in HT-29 xenografts, while no such effect was seen in HCT-116 xenografts. No impact on IdUrd incorporation was found in the quiescent normal liver tissue.

Table 1: Effect of 5'-amino-5'-deoxythymidine (5'-AdThd) on the Percentage of 5-iododeoxyuridine (IdUrd) DNA Incorporation in Human Colon Cancer Xenografts and Normal Mouse Tissues

Tissue/XenograftTreatment GroupPercentage of IdUrd DNA Incorporation
Normal Mouse Tissues
Bone MarrowIdUrd aloneBaseline
IdUrd + 5'-AdThdIncreased
IntestineIdUrd aloneBaseline
IdUrd + 5'-AdThdIncreased
LiverIdUrd aloneNo effect
IdUrd + 5'-AdThdNo effect
Human Colon Cancer Xenografts
HT-29IdUrd aloneBaseline
IdUrd + 5'-AdThdSignificantly Increased
HCT-116IdUrd aloneBaseline
IdUrd + 5'-AdThdNo effect

This table is generated based on findings from a study investigating the in vivo modulation of IdUrd metabolism and DNA incorporation by 5'-AdThd.

These findings suggest that the incorporation of nucleoside analogs can be tissue- and cell-type specific, potentially influenced by the proliferative state of the tissue and the specific genetic background of the cancer cells.

Biochemical Pathways Influenced in Model Systems

The primary biochemical pathway influenced by this compound and its analogs is nucleotide metabolism, particularly the thymidine salvage pathway. The key enzyme in this pathway is thymidine kinase, which is responsible for the initial phosphorylation of thymidine and its analogs.

Detailed mechanistic studies on the analog 5'-amino-5'-deoxythymidine (5'-AdThd) have revealed its intricate interaction with thymidine kinase. In the absence of deoxythymidine triphosphate (dTTP), 5'-AdThd acts as a competitive inhibitor of thymidine kinase. However, in the presence of dTTP, which is a natural feedback inhibitor of the enzyme, 5'-AdThd competes with dTTP for the allosteric regulatory site. This competition antagonizes the feedback inhibition exerted by dTTP, leading to a stimulation of thymidine kinase activity. This dual action of inhibition and antagonism of feedback inhibition highlights a complex regulatory role.

Another analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), has been shown to be a potent allosteric inhibitor of Escherichia coli thymidine kinase. nih.gov It was found to be approximately 60-fold more potent than dTTP as an allosteric inhibitor at a pH of 7.8. nih.gov This potent inhibition suggests that even small structural modifications to the this compound scaffold can significantly alter its interaction with key enzymes in nucleotide synthesis.

Table 2: Mechanistic Insights into the Interaction of this compound Analogs with Thymidine Kinase

AnalogModel SystemInteraction with Thymidine Kinase
5'-amino-5'-deoxythymidine (5'-AdThd)647V human bladder cancer cells- Competitive inhibitor in the absence of dTTP. - Competes with dTTP for the regulatory site, antagonizing feedback inhibition.
5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP)Escherichia coli- Potent allosteric inhibitor (60-fold more potent than dTTP at pH 7.8). nih.gov

This table summarizes the key findings from studies on the interaction of this compound analogs with thymidine kinase.

These preclinical investigations underscore the potential of this compound and its analogs to be incorporated into DNA and to modulate critical enzymatic activities within the nucleotide synthesis pathways. The differential effects observed in normal versus diseased tissues and the complex interactions with key regulatory enzymes provide a foundation for their further development and application.

Future Prospects and Advanced Research Trajectories for 5 Amino 2 ,5 Dideoxyuridine Analogs

Rational Design and Synthesis of Next-Generation Analogs with Tailored Properties

The rational design of next-generation 5'-Amino-2',5'-dideoxyuridine analogs is a multifaceted process that integrates computational chemistry with synthetic organic chemistry to create molecules with specific, predetermined properties. This approach moves beyond serendipitous discovery to a more targeted development of compounds with enhanced efficacy, selectivity, and stability.

A cornerstone of the rational design process is the establishment of a clear structure-activity relationship (SAR). nih.govnih.govdrugdesign.orgyoutube.com By systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity, researchers can identify key molecular features that govern the compound's function. For instance, modifications can be introduced at several positions on the molecule, including the 5'-amino group, the uracil (B121893) base, and the deoxyribose sugar moiety.

The synthesis of these analogs often begins with commercially available 2'-deoxynucleosides. nih.gov A common and robust method for introducing the 5'-amino group involves a multi-step process that includes tosylation of the 5'-hydroxyl group, followed by azide (B81097) displacement and subsequent reduction to the amine via the Staudinger reaction. nih.govnih.gov This synthetic route provides a versatile platform for creating a diverse library of analogs.

Further modifications can be strategically incorporated. For example, acylation or sulfonylation of the 5'-amino group can modulate the compound's lipophilicity and hydrogen-bonding capabilities, potentially influencing its interaction with target enzymes. nih.gov Similarly, substitutions at the C5 position of the uracil base, such as the introduction of alkyl, aryl, or halogen groups, can alter the molecule's steric and electronic properties. acs.orgresearchgate.netcuny.edu These modifications are often guided by computational modeling to predict their effect on the analog's binding affinity and conformational preferences.

The tailored properties of these next-generation analogs can be directed toward various applications. For example, analogs can be designed to be potent and selective inhibitors of specific viral or cellular enzymes. The introduction of specific functional groups can enhance the binding affinity of the analog to the active site of a target enzyme, leading to improved inhibitory activity. nih.gov Furthermore, analogs can be designed as molecular probes to investigate biological processes. For instance, the attachment of a fluorescent reporter group to the 5'-amino position can enable the visualization of the analog's cellular uptake and localization.

Modification Site Synthetic Strategy Potential Tailored Property
5'-Amino GroupAcylation, SulfonylationModulated lipophilicity, altered hydrogen-bonding
C5 of Uracil BaseSuzuki-Miyaura cross-couplingModified steric and electronic properties
Deoxyribose SugarIntroduction of fluorine or other substituentsAltered sugar pucker and conformational rigidity

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of chemical compounds for their biological activity. selleckchem.comthermofisher.comnuvisan.com The integration of HTS with rationally designed libraries of this compound analogs can accelerate the discovery of new lead compounds and provide valuable insights into their mechanisms of action.

A key aspect of this approach is the development of robust and sensitive HTS assays. These assays can be designed to measure a variety of biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. For example, an HTS campaign could be designed to identify analogs that inhibit a specific viral polymerase, a key enzyme in viral replication.

Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation. nih.gov For instance, fluorescently labeled this compound analogs could be used in competitive binding assays to identify compounds that displace the fluorescent probe from the active site of a target enzyme. The development of environment-sensitive fluorescent nucleoside analogs, whose fluorescence properties change upon binding to a protein, offers a direct and sensitive method for screening. nih.gov

The data generated from HTS campaigns can be used to identify "hits"—compounds that exhibit the desired biological activity. These hits can then be subjected to further characterization to confirm their activity and elucidate their mechanism of action. For example, follow-up studies could involve determining the compound's potency (e.g., IC50 or Ki value) and selectivity for the target enzyme.

Furthermore, HTS data can be used to refine SAR models. By analyzing the activity of a diverse library of analogs, researchers can identify the structural features that are most important for biological activity. This information can then be used to guide the design of subsequent generations of analogs with improved properties. The use of nucleoside analog libraries in HTS has been successful in identifying antiviral agents and other therapeutic leads. upenn.edu

Screening Approach Assay Principle Information Gained
Enzyme Inhibition AssayMeasures the ability of analogs to inhibit the activity of a target enzyme.Identification of potent and selective enzyme inhibitors.
Competitive Binding AssayMeasures the ability of analogs to displace a known ligand from its binding site.Determination of binding affinity and identification of competitive inhibitors.
Cell-Based Phenotypic ScreenMeasures the effect of analogs on a cellular process or phenotype.Discovery of compounds with novel mechanisms of action.

Advanced Biophysical and Structural Characterization Techniques for Conformational Insights

A deep understanding of the three-dimensional structure and conformational dynamics of this compound analogs is crucial for understanding their biological activity and for guiding the rational design of new compounds. A variety of advanced biophysical and structural characterization techniques can be employed to gain these conformational insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. auremn.org.brcopernicus.org One- and two-dimensional NMR experiments can provide detailed information about the sugar pucker (i.e., the conformation of the deoxyribose ring), the torsion angle around the glycosidic bond (which determines the relative orientation of the base and the sugar), and the conformation of the exocyclic C4'-C5' bond. nih.gov For nucleosides, the sugar pucker is typically described as either a C2'-endo (South) or C3'-endo (North) conformation, and the glycosidic bond can adopt either a syn or anti conformation. nih.gov These conformational parameters can have a significant impact on the molecule's ability to bind to its biological target. mdpi.com

X-ray crystallography provides a static, high-resolution picture of the molecule's three-dimensional structure in the solid state. wikipedia.orgdoudnalab.orgajronline.org By crystallizing a this compound analog, either alone or in complex with its target protein, researchers can obtain precise information about its atomic coordinates, bond lengths, and bond angles. This structural information is invaluable for understanding the molecular basis of the analog's activity and for guiding the design of new compounds with improved binding affinity. nih.gov

Technique Information Obtained Relevance to Analog Design
NMR SpectroscopySugar pucker, glycosidic torsion angle, solution conformationGuides the design of analogs with specific conformational preferences.
X-ray CrystallographyHigh-resolution 3D structure, intermolecular interactionsProvides a detailed blueprint for structure-based drug design.
Circular DichroismOverall conformation, base stacking interactionsAssesses the impact of modifications on the analog's global structure.
Computational ModelingConformational landscape, dynamic behaviorPredicts the conformational effects of modifications and guides synthetic efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5'-Amino-2',5'-dideoxyuridine?

  • Methodological Answer : The compound is synthesized via the Staudinger reaction, starting with the reduction of 5'-azido-2',5'-dideoxy intermediates. Conversion to the 5'-N-triphosphate form involves reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris), yielding high-purity triphosphates. Critical parameters include reaction temperature (-20°C to 25°C) and stoichiometric control of azide precursors .

Q. How does the 5'-amino modification influence nucleotide structure and base-pairing fidelity?

  • Methodological Answer : The 5'-amino group replaces the native hydroxyl, altering the sugar-phosphate backbone’s stereoelectronic properties. While Watson-Crick base pairing is preserved, backbone modifications reduce polymerase recognition efficiency. Structural validation requires NMR (¹H/¹³C) and mass spectrometry to confirm regiochemical integrity and hydrogen-bonding capacity .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Use reversed-phase HPLC (C18 columns, 0.1 M TEAA buffer/acetonitrile gradient) for purity assessment. MALDI-TOF mass spectrometry is critical for verifying triphosphate formation, while circular dichroism (CD) can confirm helical perturbations in modified DNA duplexes .

Advanced Research Questions

Q. How can researchers optimize enzymatic incorporation of this compound triphosphates into DNA?

  • Methodological Answer : The Klenow fragment (exo⁻) of E. coli DNA polymerase I efficiently incorporates these analogs. Optimize reaction conditions by:

  • Adjusting dNTP ratios (e.g., 1:10 modified:natural dNTPs).
  • Using Mg²⁺-supplemented buffers (10 mM Tris-HCl, pH 7.5).
  • Validating incorporation via acid cleavage (0.1 M HCl, 37°C) to generate sequence ladders for fragment analysis .

Q. How to resolve contradictions in polymerase incorporation efficiency across studies?

  • Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., thermophilic vs. mesophilic polymerases) or template secondary structures. Perform kinetic assays (pre-steady-state) to quantify incorporation rates (kₚₒₗ) and compare with natural dNTPs. Use PAGE or capillary electrophoresis to assess primer extension fidelity under varying pH and ionic strength conditions .

Q. What experimental designs enable genomic sequence analysis using this compound?

  • Methodological Answer : Incorporate the triphosphate during primer extension, followed by mild acid treatment (pH 3–4) to cleave at modified sites. This generates sequence-specific ladders detectable via MALDI-TOF or next-gen sequencing. Key controls include:

  • Parallel reactions with natural dNTPs.
  • Spiking experiments to validate cleavage specificity .

Q. How does this compound compare to other chain-terminating nucleotides (e.g., dideoxynucleotides) in sequencing applications?

  • Methodological Answer : Unlike dideoxynucleotides (ddNTPs), this analog permits post-incorporation enzymatic manipulation (e.g., ligation or phosphorylation) due to its 3'-OH group. However, its incorporation efficiency is lower (~50% relative to ddNTPs), necessitating adjusted polymerase concentrations or elongation times .

Data Interpretation & Contradiction Analysis

Q. How to address inconsistent cleavage patterns in acid-treated DNA containing this compound?

  • Methodological Answer : Variability may stem from incomplete triphosphate incorporation or competing side reactions (e.g., depurination). Quantify incorporation via radiolabeled primers (³²P) and optimize cleavage conditions (time, temperature). Cross-validate with Sanger sequencing to confirm cleavage specificity .

Q. Why do some studies report reduced polymerase processivity with this compound, while others do not?

  • Methodological Answer : Processivity depends on polymerase-DNA interactions. For example, Klenow fragment (exo⁻) exhibits lower stalling compared to Taq polymerase. Use single-molecule sequencing (e.g., nanopores) to monitor real-time elongation dynamics and identify sequence contexts that hinder processivity .

Tables for Key Data

Parameter Value/Range Reference
Triphosphate Synthesis Yield85–92%
Klenow Incorporation Efficiency60–75% (vs. natural dTTP)
Acid Cleavage Optimal pH3.0–4.0
MALDI-TOF Detection Limit1 pmol

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